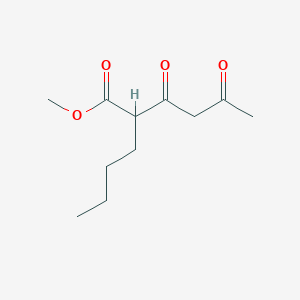
2,4-Dibromo-1,3-diphenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-1,3-diphenylbut-2-en-1-one is an organic compound with the molecular formula C16H12Br2O It is a derivative of 1,3-diphenylbut-2-en-1-one, where two bromine atoms are substituted at the 2 and 4 positions of the butenone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-1,3-diphenylbut-2-en-1-one typically involves the bromination of 1,3-diphenylbut-2-en-1-one. The reaction is carried out by treating 1,3-diphenylbut-2-en-1-one with bromine in an appropriate solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-1,3-diphenylbut-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form 1,3-diphenylbut-2-en-1-one or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while reduction would yield a less brominated or debrominated product.
Applications De Recherche Scientifique
2,4-Dibromo-1,3-diphenylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-dibromo-1,3-diphenylbut-2-en-1-one involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to inhibition or modification of the target molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylbut-2-en-1-one: The parent compound without bromine substitution.
4,4-Diphenyl-3-buten-2-one: A similar compound with different substitution patterns.
3,4-Diphenylbut-3-en-2-one: Another derivative with different substitution positions
Uniqueness
2,4-Dibromo-1,3-diphenylbut-2-en-1-one is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to its non-brominated counterparts. This increased reactivity makes it valuable in various chemical reactions and applications, particularly in the synthesis of complex organic molecules and potential drug candidates.
Propriétés
Numéro CAS |
116485-50-8 |
|---|---|
Formule moléculaire |
C16H12Br2O |
Poids moléculaire |
380.07 g/mol |
Nom IUPAC |
2,4-dibromo-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H12Br2O/c17-11-14(12-7-3-1-4-8-12)15(18)16(19)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
ZMLBBAUNKFRQBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


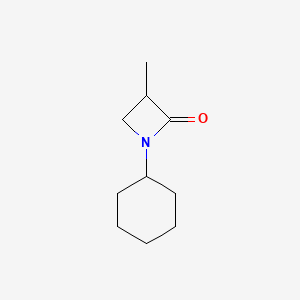
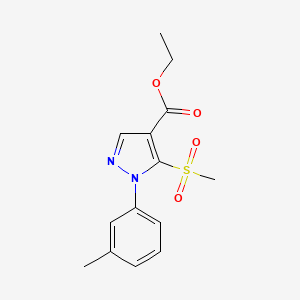

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
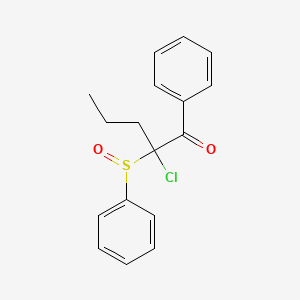
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
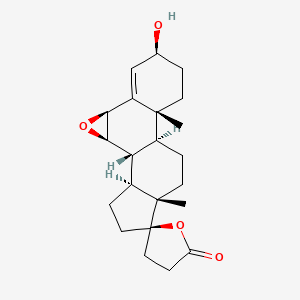
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
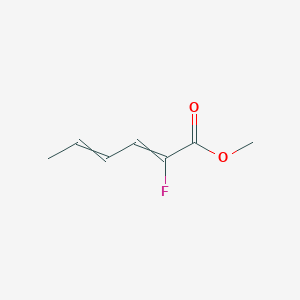
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
